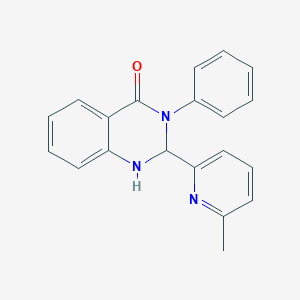

2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Description

2-(6-Methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a dihydroquinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a phenyl group at position 3 and a 6-methylpyridin-2-yl moiety at position 2. This scaffold is synthesized via multicomponent reactions (MCRs) involving isatoic anhydride, aniline derivatives, and aldehydes under catalytic conditions . The compound’s structural features, such as the methylpyridine group, may enhance solubility and binding affinity compared to simpler aromatic substituents, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-14-8-7-13-18(21-14)19-22-17-12-6-5-11-16(17)20(24)23(19)15-9-3-2-4-10-15/h2-13,19,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMZIARGIYGRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of anthranilic acid derivatives with appropriate halides under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduction of the quinazolinone core to simpler structures.

Substitution: Introduction of new substituents at various positions on the quinazolinone ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its therapeutic potential in treating various diseases.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., bromo, fluoro) or electron-donating groups (e.g., methoxy) at position 2 influence reactivity and physical properties.

- Synthetic Efficiency: Yields for dihydroquinazolinones range from 58% to 98%, depending on substituents and catalysts. Eco-friendly methods (e.g., water-based catalysts, microwave irradiation) enhance efficiency and reduce reaction times .

Key Observations :

- Anti-TB Activity: Fluorinated and brominated derivatives show promise against Mycobacterium tuberculosis, with in silico studies validating mycobacterial targets like enoyl-ACP reductase .

- Thyroid Receptor Modulation : Substituents like furan-2-ylmethyl or pyridin-3-ylmethyl are critical for TSHR inverse agonism, suggesting the target’s methylpyridine group may confer similar activity .

- Larvicidal Effects : Electron-deficient substituents (e.g., nitro, hydroxy) enhance activity against malaria vectors .

Physicochemical and Spectral Data

- IR/NMR Trends : All compounds exhibit ν(N–H) ~3300 cm⁻¹ and ν(C=O) ~1630–1680 cm⁻¹. The target’s methylpyridine group would introduce distinct δ 1H NMR signals for methyl (~2.5 ppm) and pyridine protons (~7.5–8.5 ppm) .

- Melting Points : Bulky or polar substituents (e.g., 3,4-dimethoxyphenyl) increase melting points (243–245°C), while aliphatic groups (e.g., propargyl) lower them (72–82°C) .

Biological Activity

The compound 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (CAS No. 345990-72-9) is a member of the quinazolinone family, which has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a quinazolinone core substituted with a 6-methylpyridine group and a phenyl group, contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:

- Antimicrobial : Some derivatives have shown significant antimicrobial properties against various pathogens.

- Anticancer : Certain analogs demonstrate cytotoxic effects against cancer cell lines.

- Anti-leishmanial : In silico studies suggest potential as anti-leishmanial agents.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes crucial for pathogen survival. For instance, molecular docking studies indicated strong binding affinities to enzymes like Pyridoxal Kinase and Trypanothione Reductase, which are involved in drug resistance mechanisms in Leishmania species .

- Cell Cycle Disruption : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased cell death .

Antimicrobial Activity

A study reported that derivatives of 2,3-dihydroquinazolinones exhibited notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined against several strains, demonstrating effective inhibition at low concentrations.

Anticancer Activity

In vitro assays revealed that the compound exhibited selective cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating higher potency .

Case Studies

- Anti-leishmanial Activity : A study focused on the anti-leishmanial properties of similar quinazolinone derivatives showed promising results in both in silico and in vitro settings. The compounds demonstrated effective inhibition against Leishmania donovani with IC50 values significantly lower than existing treatments .

- Cytotoxicity Against Cancer Cells : Another research highlighted the cytotoxic effects of 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one on MDA-MB-231 cells (a breast cancer line). The study found that the compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| p-TsOH | H₂O | 2 | 85 | 97 | |

| H₂SO₄ | EtOH | 3 | 78 | 95 | |

| ZnCl₂ | Toluene | 4 | 92 | 98 |

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

Key techniques include:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for aromatic protons (δ 6.8–8.2 ppm), diastereotopic protons (δ 4.5–5.5 ppm), and methyl groups (δ 2.3–2.5 ppm) confirm substituent positions .

- ¹³C NMR: Carbonyl signals (δ 165–170 ppm) and pyridine ring carbons (δ 120–150 ppm) validate the quinazolinone core .

Infrared Spectroscopy (IR): Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the lactam structure .

Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 341 for [M+H]⁺) and fragmentation patterns verify the molecular formula .

Advanced Validation:

- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., C12–C13–C14 bond angle: 118.97° ).

Advanced: How can researchers design dose-response experiments to evaluate the antimicrobial efficacy of this compound against resistant strains?

Methodological Answer:

Experimental Design:

Microbial Strains: Select Gram-positive (e.g., S. aureus MRSA) and Gram-negative (e.g., E. coli ESBL) resistant strains.

Concentration Gradient: Test 5–100 µg/mL in Mueller-Hinton broth using 2-fold serial dilution.

Controls: Include positive (ciprofloxacin) and negative (DMSO) controls.

Endpoint Assays: Measure minimum inhibitory concentration (MIC) via broth microdilution and confirm with agar disk diffusion .

Data Interpretation:

- Synergy Analysis: Combine with β-lactam antibiotics to assess fractional inhibitory concentration (FIC) indices.

- Resistance Reversal: A 4-fold reduction in MIC indicates efflux pump inhibition .

Advanced: What computational strategies are recommended for elucidating the binding mechanisms of this compound with target enzymes?

Methodological Answer:

Molecular Docking:

- Software: AutoDock Vina or Schrödinger Glide.

- Targets: Dihydrofolate reductase (DHFR) or DNA gyrase (PDB ID: 1AJ7).

- Pose Validation: Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp81 in DHFR) .

Molecular Dynamics (MD): Simulate ligand-protein complexes (50 ns) in GROMACS to assess binding stability (RMSD < 2 Å) .

Free Energy Calculations: Use MM-GBSA to estimate binding affinity (ΔG < −8 kcal/mol indicates strong binding) .

Case Study: Docking of 2-pyridyl quinazolinone derivatives showed a binding energy of −9.2 kcal/mol to COX-2, correlating with anti-inflammatory activity .

Advanced: How should environmental impact studies be structured to assess the degradation pathways of this compound in aquatic systems?

Methodological Answer:

Experimental Design:

Fate Analysis:

- Hydrolysis: Incubate in pH 5–9 buffers (25–50°C) for 30 days; monitor via LC-MS for quinazolinone ring cleavage.

- Photolysis: Expose to UV light (λ = 254 nm) in synthetic seawater; quantify degradation products .

Ecotoxicology:

- Algal Growth Inhibition: Test on Chlorella vulgaris (72-h IC₅₀).

- Daphnia Mortality: 48-h acute toxicity assays .

Degradation Pathways:

- Primary Route: Oxidative opening of the dihydroquinazolinone ring to form phenylpyridine derivatives.

- Half-Life: Estimated at 15–30 days in freshwater under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.